molecular formula C16H20N4O3S B2435884 Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946237-17-8

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2435884
CAS No.: 946237-17-8
M. Wt: 348.42
InChI Key: PXPMGGYFBAMVIS-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a pyridine moiety, and a carbamate group

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The interaction often results in changes at the molecular and cellular level, leading to the observed biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific biological activity they exhibit . The downstream effects of these pathway alterations can include a variety of cellular responses, from changes in cell growth and proliferation in the case of antitumor activity, to alterations in microbial growth for antimicrobial activity .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its overall efficacy and potential side effects .

Result of Action

Based on the known biological activities of thiazole derivatives, the effects can range from changes in cell growth and proliferation (in the case of antitumor activity), to alterations in microbial growth (for antimicrobial activity), among others .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The pyridine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carbamate group through the reaction of an isocyanate with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1).

    Pyridine derivatives: Compounds containing pyridine moieties, like nicotinamide.

    Carbamates: Other carbamate compounds, such as carbaryl.

Uniqueness

Isobutyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring, pyridine moiety, and carbamate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-methylpropyl N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)9-23-16(22)20-15-19-13(10-24-15)6-14(21)18-8-12-4-3-5-17-7-12/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMGGYFBAMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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